molecular formula C6H5BrFN B577728 3-Bromo-5-fluoro-4-methylpyridine CAS No. 1211517-76-8

3-Bromo-5-fluoro-4-methylpyridine

Cat. No.: B577728
CAS No.: 1211517-76-8
M. Wt: 190.015
InChI Key: XLELTAPOTWVYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-4-methylpyridine (CAS: 1211517-76-8) is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01–190.02 g/mol . It is commercially available at 95% purity in quantities ranging from 25 mg to 25 g, primarily serving as a key intermediate in pharmaceutical synthesis . The compound’s structure features bromine and fluorine substituents at the 3- and 5-positions, respectively, along with a methyl group at the 4-position, making it a versatile building block for cross-coupling reactions and metal-catalyzed transformations . Its MDL number (MFCD18257616) and global supply chain (e.g., Wuhan Xinxinjiali Bio-Technology Co., BLD Pharm Ltd.) underscore its industrial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

3-Bromo-5-fluoro-4-methylpyridine is employed as a building block in organic synthesis. It participates in various chemical reactions such as:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
  • Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It can undergo Suzuki, Heck, and Sonogashira coupling reactions to create more complex molecules.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic properties:

  • Anti-Cancer Activity : Research indicates that derivatives of this compound may inhibit certain cancer cell lines by modulating signaling pathways.
  • Neuroprotective Effects : It has been shown to inhibit phosphodiesterase 9 (PDE9), which is involved in cognitive functions. By increasing cyclic guanosine monophosphate (cGMP) levels, it may enhance memory and learning capabilities.

The biological activity of this compound includes:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
  • Antifungal Activity : Similar compounds have demonstrated antifungal activity against strains like Candida albicans.

Cognitive Enhancement

A study investigating PDE9 inhibitors found that derivatives of this compound improved learning and memory behaviors in animal models through increased cGMP levels.

Antimicrobial Efficacy

Research focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond antimicrobial effects, this compound is being explored for neuroprotective effects in conditions such as Alzheimer's disease due to its role in modulating cGMP signaling pathways.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-4-methylpyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparison with Similar Compounds

Structural Isomers

Compounds with identical substituents but differing in substitution positions exhibit distinct reactivity and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
3-Bromo-5-fluoro-4-methylpyridine 1211517-76-8 C₆H₅BrFN 190.01 Substituents at 3-Br, 4-CH₃, 5-F Pharmaceutical intermediates
2-Bromo-5-fluoro-4-methylpyridine 885168-20-7 C₆H₅BrFN 190.01 Substituents at 2-Br, 4-CH₃, 5-F Not explicitly reported
3-Bromo-2-fluoro-5-methylpyridine 17282-01-8 C₆H₅BrFN 190.01 Substituents at 3-Br, 2-F, 5-CH₃ Likely used in organic synthesis

Key Findings :

  • Positional isomerism significantly alters electronic properties. For example, bromine at the 3-position (meta to fluorine) in the target compound may enhance electrophilic substitution reactivity compared to bromine at the 2-position (ortho to fluorine) in 2-Bromo-5-fluoro-4-methylpyridine .
  • Steric effects from the methyl group at the 4-position in the target compound may hinder certain coupling reactions compared to analogs with substituents in less crowded positions .

Functional Group Analogs

Variations in functional groups influence solubility, stability, and synthetic utility.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
This compound 1211517-76-8 C₆H₅BrFN 190.01 Br, F, CH₃ substituents Pharmaceutical intermediates
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 188.02 Methoxy (OCH₃) replaces F and CH₃ Organic synthesis, agrochemicals
2-Amino-3-bromo-5-fluoropyridine 1211331-43-9 C₅H₄BrFN₂ 190.01 Amino (NH₂) replaces CH₃ Ligand synthesis, medicinal chemistry
6-Amino-3-bromo-2-methylpyridine 42753-71-9 C₆H₇BrN₂ 187.05 Amino (NH₂) replaces F Polymer additives

Key Findings :

  • Methoxy substitution (3-Bromo-5-methoxypyridine) increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to the fluorine-containing target compound .
  • Amino-substituted analogs (e.g., 2-Amino-3-bromo-5-fluoropyridine) exhibit higher polarity and hydrogen-bonding capacity, making them suitable for coordination chemistry but less stable under acidic conditions .

Alkyl Chain Variants

Alkyl chain length modulates lipophilicity and bioavailability.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
This compound 1211517-76-8 C₆H₅BrFN 190.01 Methyl group at 4-position Drug discovery
3-Bromo-4-ethyl-5-fluoropyridine 1374655-69-2 C₇H₇BrFN 204.04 Ethyl group replaces methyl Not explicitly reported

Key Findings :

Biological Activity

3-Bromo-5-fluoro-4-methylpyridine (C₆H₄BrFN) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogen atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with cell survival and death .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)15.0
MCF-7 (Breast cancer)10.5
A549 (Lung cancer)12.0

While specific mechanisms of action for this compound are still under investigation, its ability to form hydrogen bonds and participate in halogen bonding may enhance its binding affinity to biological targets such as enzymes and receptors . This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results showed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial activity against MRSA.
  • Case Study on Anticancer Potential : In a comparative study involving several halogenated pyridines, this compound displayed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLELTAPOTWVYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735572
Record name 3-Bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211517-76-8
Record name 3-Bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (46 mL, 0.0738 mol, 1.6 M) was added to a solution of diisopropylamine (10.08 mL, 0.0738 mol) in tetrahydrofuran (80 mL) at −78° C. The reaction mixture was warmed to 0° C., stirred for 30 min, and then cooled to −78° C. 3-Bromo-5-fluoro-pyridine (10.0 g, 0.056 mol) in tetrahydrofuran (10 mL) was added to the reaction mixture and the reaction mixture was stirred for 30 min. Methyl iodide (4 mL, 0.062 mol) was added to the reaction mixture at same temperature and the reaction mixture was then allowed to warm to RT and stirred it for 2 h. The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (150 mL) solution. Then aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulphate and concentrated to afford 3-bromo-5-fluoro-4-methyl pyridine. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). MS (M+2): 192.0.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of diisopropylamine (10.08 mL, 0.0738 mol) in tetrahydrofuran (80 mL), n-butyl lithium (46 mL, 0.0738 mol, 1.6M), was added at −78° C. and then it was warmed to 0° C. and stirred for 30 min, then it was cooled to −78° C. and the solution of 3-bromo-5-fluoro-pyridine (10.0 g, 0.056 mol) in tetrahydrofuran (10 mL) was added and stirred for 30 min. Methyl iodide (4 mL, 0.062 mol) was added to reaction mixture and allowed to room temperature for 2 h. Reaction mass was quenched with saturated ammonium chloride (100 mL) solution. The aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated to provide the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.31 (s, 1H), 2.38 (s, 3H). LCMS (M+3): 192.2.
Quantity
10.08 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.